molecular formula C23H36N2O4 B4893873 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide

2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide

Cat. No. B4893873
M. Wt: 404.5 g/mol
InChI Key: SRCZNFCJVFQYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide, commonly known as CPP-109, is a small molecule drug that has been studied for its potential use in treating addiction and other neurological disorders. It is a derivative of the compound GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to inhibit the activity of an enzyme called GABA transaminase, which breaks down GABA, leading to increased levels of GABA in the brain. This increase in GABA levels has been linked to a reduction in drug-seeking behavior and other addictive behaviors.

Mechanism of Action

CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA in the brain. This leads to increased levels of GABA in the brain, which has been linked to a reduction in drug-seeking behavior and other addictive behaviors. GABA is an inhibitory neurotransmitter that helps to regulate brain activity and reduce anxiety.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase GABA levels in the brain, which has been linked to a reduction in drug-seeking behavior and other addictive behaviors. It has also been shown to reduce anxiety and depression in animal models. In addition, CPP-109 has been shown to have anti-epileptic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CPP-109 in lab experiments is that it has been well-studied and has a known mechanism of action. It has also been shown to be effective in reducing drug-seeking behavior and other addictive behaviors in animal models. One limitation of using CPP-109 in lab experiments is that it may have off-target effects that could interfere with the interpretation of results.

Future Directions

There are several potential future directions for research on CPP-109. One area of interest is the use of CPP-109 in combination with other drugs or therapies for addiction and other neurological disorders. Another area of interest is the development of more selective inhibitors of GABA transaminase that may have fewer off-target effects. Additionally, further studies are needed to determine the long-term safety and efficacy of CPP-109 in humans.

Synthesis Methods

CPP-109 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1-cyclopentyl-4-piperidinol to form the corresponding amide. The final step involves the reaction of this amide with 3-ethoxypropylamine to form CPP-109.

Scientific Research Applications

CPP-109 has been studied for its potential use in treating addiction and other neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine and nicotine addiction. It has also been studied for its potential use in treating alcoholism, anxiety, and depression.

properties

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-ethoxypropyl)-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-3-28-16-6-13-24-23(26)21-17-20(27-2)9-10-22(21)29-19-11-14-25(15-12-19)18-7-4-5-8-18/h9-10,17-19H,3-8,11-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCZNFCJVFQYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide

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